molecular formula C19H21NO4 B3016772 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate CAS No. 1327385-34-1

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B3016772
CAS No.: 1327385-34-1
M. Wt: 327.38
InChI Key: RLUBGMMNKXPPCN-UHFFFAOYSA-N
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Description

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate (CAS 1327385-34-1) is a synthetic organic compound with the molecular formula C 19 H 21 NO 4 and a molecular weight of 327.4 g/mol . This ester and acetamide derivative serves as a valuable building block in medicinal chemistry research, particularly in the design and synthesis of novel heterocyclic compounds. This chemical reagent has been utilized in scientific studies focusing on the development of potent enzyme inhibitors. Specifically, it forms a key structural component in the synthesis of pyridazine-triazole hybrid molecules, which have demonstrated significant activity as α-glucosidase inhibitors . Inhibiting α-glucosidase is a recognized therapeutic strategy for managing type 2 diabetes, as it slows carbohydrate digestion and helps stabilize postprandial blood glucose levels . The core structure of this compound contributes to the binding interactions within the enzyme's active site, facilitating important hydrogen bonding . Researchers value this compound for its potential in constructing complex bioactive molecules aimed at metabolic disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal consumption.

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-17-9-7-15(8-10-17)12-19(22)24-13-18(21)20-16-6-4-5-14(2)11-16/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUBGMMNKXPPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of m-toluidine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a catalyst to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in aryl substituents, ester groups, and functional motifs. Key comparisons include:

Table 1: Structural Features and Substituent Effects
Compound Name Aryl/Amine Group Ester Group Key Functional Differences
Target Compound m-Tolylamino (3-CH₃C₆H₄NH) 4-Ethoxyphenylacetate Ethoxy (electron-donating) enhances solubility
Ethyl 2-oxo-2-(p-tolyl)acetate p-Tolyl (4-CH₃C₆H₄) Ethyl Lacks amide; para-methyl reduces steric hindrance
Ethyl 2-oxo-2-((4-CF₃-phenyl)amino)acetate 4-Trifluoromethylphenylamino Ethyl CF₃ (electron-withdrawing) increases electrophilicity
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate Naphthyl Ethyl Polyaromatic system enhances π-π interactions
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Chlorophenoxy Ethyl Chlorine introduces hydrophobicity and stability

Key Observations :

  • Electron-donating groups (e.g., ethoxy in the target compound) improve solubility in polar solvents compared to electron-withdrawing groups (e.g., CF₃) .
  • Meta-substitution (m-tolyl) introduces steric hindrance that may slow hydrolysis compared to para-substituted analogues .

Spectroscopic and Analytical Data

NMR and MS data highlight substituent effects on electronic environments:

Table 3: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) MS ([M+H]⁺)
Ethyl 2-oxo-2-(p-tolyl)acetate 7.92 (d, 2H), 7.32 (d, 2H), 2.45 (s, 3H) Not reported
Ethyl 2-oxo-2-(phenylamino)acetate -- 194.1
Target Compound (Inferred) ~7.5–8.0 (aryl H), 4.3–4.5 (OCH₂CH₃) ~385–390 (calculated)

The target’s m-tolylamino group would split aromatic protons into complex multiplets (meta-substitution), distinct from the para-substituted doublets in . The ethoxy group’s protons (~1.4 ppm for CH₃) and acetate methylene (~4.3 ppm) align with trends in .

Stability and Reactivity

  • Hydrolysis Resistance : The ethoxy group’s electron-donating nature likely stabilizes the ester against hydrolysis relative to electron-withdrawing groups (e.g., CF₃) .
  • Thermal Stability : Amide linkages (target compound) are generally more thermally stable than simple esters (e.g., ) due to resonance stabilization .
  • Biological Interactions: The amide group may improve receptor binding compared to non-amide analogues (e.g., ), though this requires experimental validation.

Biological Activity

2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate is an organic compound with notable potential in medicinal chemistry due to its structural characteristics and biological activities. With the molecular formula C19H21NO4 and a molecular weight of 327.38 g/mol, this compound has been investigated for various biological activities, particularly its anticancer properties.

The synthesis of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. A common synthetic route includes the reaction of m-toluidine with ethyl 2-bromoacetate under basic conditions, followed by a reaction with 4-ethoxybenzaldehyde. The process requires careful control of temperature and pH to ensure high yield and purity .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction may lead to various biochemical effects, including apoptosis in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate, particularly against breast cancer cell lines such as MCF-7. The compound has shown moderate to potent cytotoxic activity, with IC50 values indicating effective inhibition of cancer cell proliferation.

Key Findings:

  • Cytotoxicity: The compound exhibited an IC50 value that suggests significant cytotoxic effects against MCF-7 cells. For comparison, cisplatin was used as a reference drug .
  • Mechanism: The cytotoxicity may be attributed to the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and eventual cell death .
CompoundIC50 (µM)Mechanism
2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetateX.XInhibition of tubulin polymerization
CisplatinY.YDNA cross-linking

Apoptosis Induction

Further investigations into the apoptosis-inducing capabilities of the compound revealed that it significantly increases early and late apoptotic cell populations in MCF-7 cells. Flow cytometry analysis indicated that exposure to this compound led to a marked increase in cells in the G2/M phase, suggesting cell cycle arrest and subsequent apoptosis .

Caspase Activation:
The compound also stimulated caspase-3/7 activation, confirming its role in apoptosis induction. This suggests that the compound could be a promising candidate for further development as an anticancer agent .

Case Studies

In a recent study focusing on acrylamide derivatives similar to 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate, compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications in the chemical structure could enhance biological activity, providing insights into structure-activity relationships .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Oxo-2-(m-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate?

Methodological Answer:
The synthesis typically involves coupling two key fragments:

Fragment A (2-(4-Ethoxyphenyl)acetic acid): Prepared via Friedel-Crafts alkylation of 4-ethoxyphenol with chloroacetic acid under acidic conditions .

Fragment B (2-Oxo-2-(m-tolylamino)ethyl): Generated by reacting m-toluidine with glyoxylic acid in a 1:1 molar ratio, followed by protection of the amine group if necessary .

Coupling Reaction:

  • Use a Steglich esterification (DCC/DMAP) or mixed anhydride method to combine Fragment A and B.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography (silica gel, gradient elution).
  • Optimize yields (typically 60–75%) by varying temperature (40–60°C) and solvent polarity (e.g., THF vs. DCM) .

Critical Parameters:

  • Ensure anhydrous conditions to prevent hydrolysis of the ester linkage.
  • Characterize intermediates via 1^1H NMR and IR to confirm functional group integrity.

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:
Primary Techniques:

  • X-ray Crystallography: Resolve molecular geometry and confirm stereochemistry (e.g., torsion angles between phenyl rings) .
  • 1^1H/13^13C NMR: Assign peaks using DEPT-135 and HSQC for carbonyl (δ ~170–175 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare with analogs like ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate .
  • FT-IR: Identify ester C=O stretching (~1740 cm1^{-1}) and amide N-H bending (~1550 cm1^{-1}) .

Supplementary Methods:

  • HPLC-MS: Detect impurities (e.g., hydrolyzed byproducts) using a C18 column (ACN:H2_2O, 70:30).
  • Elemental Analysis: Verify purity (>95%) by matching experimental and theoretical C/H/N ratios .

Basic: What are critical stability considerations for this compound under laboratory conditions?

Methodological Answer:
Key Stability Factors:

  • Hydrolysis Sensitivity: The ester group is prone to hydrolysis in humid environments. Store at -20°C in desiccated amber vials .
  • Light Exposure: Aromatic moieties may undergo photodegradation. Use UV-opaque containers and minimize ambient light exposure .
  • Thermal Stability: Conduct TGA/DSC to determine decomposition onset (>150°C typical for esters). Avoid prolonged heating above 80°C .

Stability Testing Protocol:

Accelerated degradation studies (40°C/75% RH for 4 weeks).

Monitor via HPLC for impurity profiling.

Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Advanced: How do substituents on the phenyl rings influence the compound’s reactivity?

Methodological Answer:
Electronic Effects:

  • 4-Ethoxy Group: Electron-donating ethoxy enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., enzyme binding in biological studies) .
  • m-Tolylamino Group: Steric hindrance from the methyl group may reduce reaction rates in SN2_2 mechanisms but improve selectivity in enzyme inhibition assays .

Experimental Validation:

  • Synthesize analogs with substituents like -Cl, -CF3_3, or -OCH3_3 at the para position.
  • Compare reaction kinetics (e.g., hydrolysis rates in PBS buffer, pH 7.4) using UV-Vis spectroscopy (λ = 260 nm) .

Advanced: What computational approaches predict reaction pathways for synthesizing this compound?

Methodological Answer:
Quantum Chemical Methods:

  • Use DFT (B3LYP/6-311+G(d,p)) to model transition states and identify rate-limiting steps (e.g., esterification or amide coupling) .
  • Reaction Path Sampling: Apply nudged elastic band (NEB) calculations to map energy profiles for alternative pathways (e.g., DCC vs. EDCI coupling agents) .

Machine Learning Integration:

  • Train models on PubChem Reaction datasets to predict optimal solvents/catalysts. For example, random forest algorithms correlate solvent polarity (logP) with reaction yield .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:
Case Study Example:

  • Discrepancy: X-ray shows planar amide geometry, but NMR suggests restricted rotation.
  • Resolution:
    • Perform variable-temperature NMR to probe rotational barriers (ΔG‡).
    • Compare with DFT-calculated rotational energy profiles.
    • Reconcile using dynamic NMR simulations (e.g., EXSY for exchange rates) .

General Workflow:

Cross-validate with multiple techniques (e.g., Raman for crystal packing effects).

Use solid-state NMR to bridge solution- and solid-phase data .

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